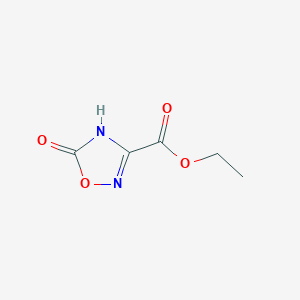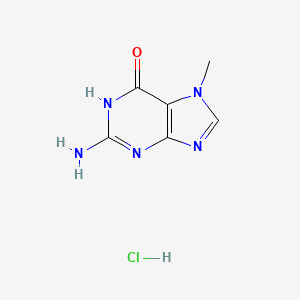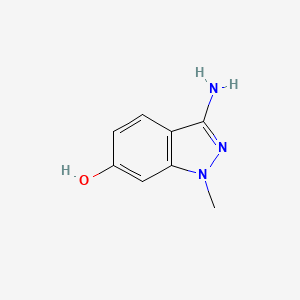![molecular formula C8H8N4O3 B1384514 Methyl-2-(4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetat CAS No. 1311316-89-8](/img/structure/B1384514.png)
Methyl-2-(4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This structure is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The compound’s unique framework allows it to interact with various biological targets, which can lead to significant therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential as an enzyme inhibitor. It has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression . This makes it a candidate for the development of new anticancer therapies.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it valuable for the development of new drugs and pesticides.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been reported to have a wide range of targets due to their close similarity with purine bases adenine and guanine .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological and pharmacological activities .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic profiles .
Result of Action
Similar compounds have been reported to show superior cytotoxic activities against various cell lines .
Action Environment
Similar compounds have been reported to have their action influenced by various environmental factors .
Biochemische Analyse
Biochemical Properties
Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are essential for regulating cell cycle progression and signal transduction . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating cellular processes. Additionally, methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate has been shown to interact with nucleic acids, influencing gene expression and DNA replication.
Cellular Effects
The effects of methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate on various cell types are profound. In cancer cells, it has been observed to induce apoptosis by disrupting cell signaling pathways and inhibiting the activity of key survival proteins . This compound also affects cellular metabolism by altering the expression of genes involved in metabolic pathways. In normal cells, methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate can modulate immune responses and enhance the production of cytokines, thereby influencing immune cell function.
Molecular Mechanism
At the molecular level, methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate exerts its effects through several mechanisms. It binds to the ATP-binding sites of CDKs and protein kinases, leading to the inhibition of their catalytic activity . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, the compound can intercalate into DNA, affecting the transcription and replication processes. These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Its effects on normal cells appear to be transient, with cellular functions returning to baseline levels after the compound is removed.
Dosage Effects in Animal Models
The effects of methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate vary with different dosages in animal models. At low doses, the compound has been shown to enhance immune responses and reduce tumor growth . At higher doses, it can induce toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dose optimization is required to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active metabolites . These metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels. The compound also affects the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, thereby modulating glycolysis and energy production.
Transport and Distribution
Within cells and tissues, methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is transported and distributed through various mechanisms. It can diffuse across cell membranes and is actively transported by specific transporters, such as organic anion transporters . The compound is also bound by plasma proteins, which facilitate its distribution to different tissues. Its localization and accumulation within cells are influenced by its interactions with binding proteins and cellular compartments.
Subcellular Localization
The subcellular localization of methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the cytoplasm, where it affects signaling pathways and metabolic processes. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific subcellular compartments and organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a hydrazine derivative and a suitable diketone or ketoester, the pyrazole ring is formed first, followed by the construction of the pyrimidine ring.
Introduction of the Methyl Ester Group: The esterification can be performed using standard esterification techniques, such as Fischer esterification, where the carboxylic acid derivative is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine core, potentially yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution at the ester group.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can lead to a variety of ester derivatives depending on the nucleophile employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and have been studied for their biological activities, particularly as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit significant biological activities and have been explored as potential therapeutic agents.
Uniqueness
Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the methyl ester group can affect its solubility and pharmacokinetic properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
methyl 2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-15-6(13)3-12-7-5(2-11-12)8(14)10-4-9-7/h2,4H,3H2,1H3,(H,9,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAREDQMQSXSDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=N1)C(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)




![3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384441.png)




![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)
![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)

![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)
